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molecular formula C10H10N2O2 B7441004 3-Propenoylaminobenzamide

3-Propenoylaminobenzamide

Cat. No. B7441004
M. Wt: 190.20 g/mol
InChI Key: CIVRRUPMSSUWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719151

Procedure details

Propenoyl chloride from Aldrich Chemical Company Ltd. (2.2 gm, 24.3 mMole) was added dropwise to an ice-cold solution of 3-aminobenzamide (5.0 gm, 36.8 mMole) in 30 ml of acetone. The mixture was stirred on ice for 30 minutes, and then the white precipitate was filtered off and washed with cold acetone and then with cold water to give 4.2 gm of white product. The product was crystallized from 25% aqueous dimethyl sulphoxide and the crystallized product had a melting point of 229° C. to 230° C. The overall yield was 44%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[NH2:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([NH2:12])=[O:11]>CC(C)=O>[C:1]([NH:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([NH2:12])=[O:11])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred on ice for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off
WASH
Type
WASH
Details
washed with cold acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)NC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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